![molecular formula C9H12ClNO3S2 B1344487 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine CAS No. 1030431-21-0](/img/structure/B1344487.png)
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is a chemical compound with the molecular formula C₉H₁₂ClNO₃S₂ and a molecular weight of 281.78 g/mol . This compound is characterized by the presence of a morpholine ring, a thienyl group, and a chloromethyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine typically involves the reaction of 2-(chloromethyl)thiophene with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
科学研究应用
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thienyl and sulfonyl groups contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
- 4-{[2-(Bromomethyl)thien-3-yl]sulfonyl}morpholine
- 4-{[2-(Iodomethyl)thien-3-yl]sulfonyl}morpholine
- 4-{[2-(Hydroxymethyl)thien-3-yl]sulfonyl}morpholine
Uniqueness
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is unique due to its specific combination of functional groups, which imparts distinct reactivity and binding properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the thienyl and sulfonyl groups enhance its stability and interaction with biological targets .
属性
IUPAC Name |
4-[2-(chloromethyl)thiophen-3-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S2/c10-7-8-9(1-6-15-8)16(12,13)11-2-4-14-5-3-11/h1,6H,2-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQULSURXMPRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
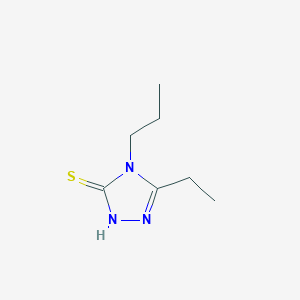
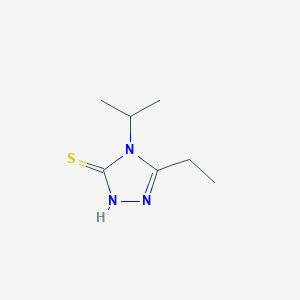
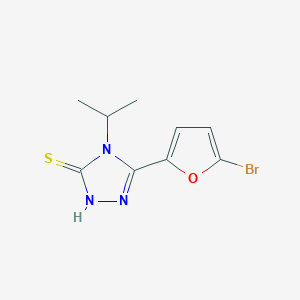
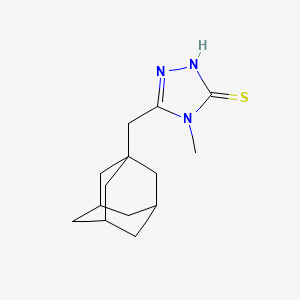
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
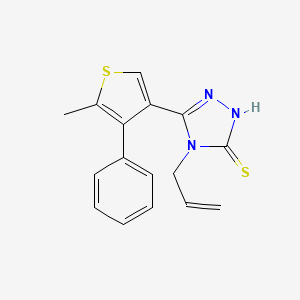
![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)
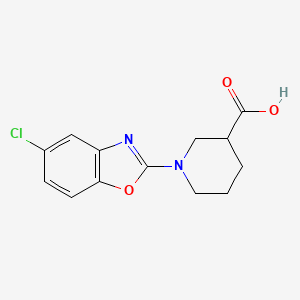
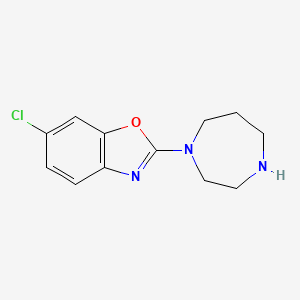
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)
